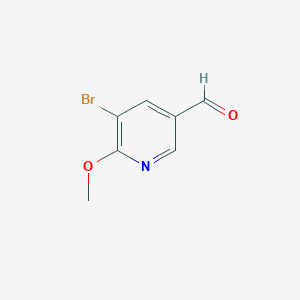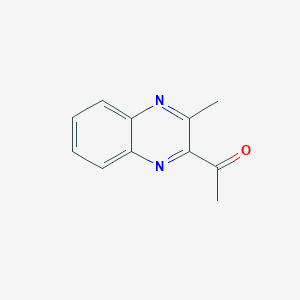![molecular formula C13H20Cl2N2 B1281383 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 93428-54-7](/img/structure/B1281383.png)
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" is a derivative of the diazabicyclooctane family, which is a class of bicyclic structures containing nitrogen atoms. These compounds have been studied for various applications, including their use as catalysts, in drug synthesis, and as potential therapeutic agents due to their structural similarity to active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of diazabicyclooctane derivatives often involves the use of starting materials such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and its related structures. For instance, the synthesis of 3,8-diazabicyclo[3.2.1]octane derivatives has been reported where substitutions at specific positions on the ring lead to compounds with potential analgesic properties . Additionally, the synthesis of related structures has been achieved through various methods, including ring-opening reactions , multicomponent reactions in aqueous media , and cyclodehydration .
Molecular Structure Analysis
The molecular structure of diazabicyclooctane derivatives is characterized by the presence of nitrogen atoms in the bicyclic ring system, which can significantly influence the compound's reactivity and binding properties. For example, the binding studies of certain 3,8-diazabicyclo[3.2.1]octane derivatives have shown high affinity for specific nicotinic acetylcholine receptor subtypes, which is attributed to their structural conformation . The molecular tiling and hydrogen bonding patterns observed in the adducts of DABCO with other molecules also highlight the importance of molecular structure in the formation of stable complexes .
Chemical Reactions Analysis
Diazabicyclooctane derivatives participate in various chemical reactions, including selective cleavage, nucleophilic substitution, and multicomponent condensation reactions. DABCO has been used as a selective dechloroacetylation reagent, demonstrating its reactivity towards specific functional groups . Nanomagnetic double-charged diazoniabicyclo[2.2.2]octane dichloride silica has been employed as a phase-transfer catalyst for the synthesis of benzyl acetates and thiocyanates, showcasing the versatility of these compounds in facilitating chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazabicyclooctane derivatives are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and potential therapeutic use. For instance, the analgesic activity of certain derivatives is related to their ability to interact with biological targets, which is a direct consequence of their chemical properties . The solubility, stability, and reactivity of these compounds can be tailored by modifying their structure, as demonstrated by the use of DABCO in aqueous media for environmentally friendly synthesis .
Wissenschaftliche Forschungsanwendungen
Improved and Scalable Synthesis
- An improved and scalable synthesis process for 3,8-diazabicyclo[3.2.1]octane analogues, including 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, has been developed. This process involves the reduction of N-benzyl-2,5-dicarbethoxy-pyrrolidine to N-benzyl-2,5-dihydroxymethylpyrrolidine and subsequent debenzylation, leading to diverse scaffolds of this compound (Huang & Teng, 2011).
Chemical Intramolecular Migration
- The 8-acyl-3,8-diazabicyclo[3.2.1]octanes undergo a thermal and chemical intramolecular N → N acyl-migration to form 3-acyl-3-8-diazabicyclo[3.2.1]octanes. This migration is induced by dilute alkali and by thermal and acid factors (Cignarella, Testa, & Pasqualucci, 1963).
Synthesis and Application in Pharmacology
- Various 3,8-diazabicyclo[3.2.1] octane derivatives, including the 3-Benzyl variant, have been synthesized and evaluated for their potential pharmacological activities, particularly as analgesics and antiparkinson agents (Ocelli, Fontanella, & Diena, 1978; Occelli, Fontanella, & Testa, 1977).
Advanced Synthesis Techniques
- Improved synthesis methods for monosubstituted 3,8-diazabicyclo[3.2.1]octanes have been explored. These methods are crucial for the preparation of compounds with analgesic activity (Paliulis, Peters, Miknius, & Šačkus, 2007).
Chlorination and Catalytic Applications
- The compound has been involved in studies on chlorination of sydnones and as a component in catalytic systems for the synthesis of other chemical compounds (Salmanpoor, Tajbakhsh, Habibzadeh, Azarifar, & Ghasemnejad-Bosra, 2008; Hasaninejad, Shekouhy, Golzar, Zare, & Doroodmand, 2011).
Innovative Synthesis Routes
- Novel and efficient protocols for synthesizing the 3,8-diazabicyclo[3.2.1]octane system, which includes the 3-Benzyl variant, have been described. These protocols involve intramolecular palladium-catalyzed allylic alkylations, essential for producing various alkaloids (Woo, Kim, & Wipf, 2006).
Molecular Adduct Formation
- The formation of molecular adducts with 1,4-diazabicyclo[2.2.2]octane and other compounds has been investigated, demonstrating the compound's versatility in forming structurally interesting and potentially useful chemical complexes (Meehan, Ferguson, Glidewell, & Patterson, 1997).
Ring-Opening Reactions
- The compound has been used as a starting material in ring-opening reactions with phenols and other nucleophiles, showcasing its utility in synthesizing various piperazine derivatives (Maraš, Polanc, & Kočevar, 2012).
Nanomagnetic Catalysis
- The compound has been incorporated into nanomagnetic phase-transfer catalysts for synthesizing benzyl acetates and thiocyanates, demonstrating its role in enhancing chemical synthesis efficiency and selectivity (Davarpanah & Kiasat, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUQKNNIOPKKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497952 |
Source


|
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride | |
CAS RN |
93428-54-7 |
Source


|
| Record name | 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Benzo[d]imidazol-2-yl)malonaldehyde](/img/structure/B1281305.png)

![Thieno[2,3-b]pyridin-4-ol](/img/structure/B1281308.png)






![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)


